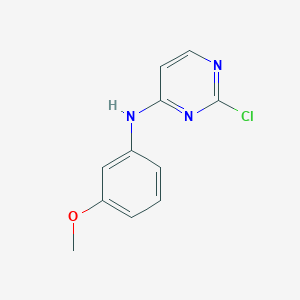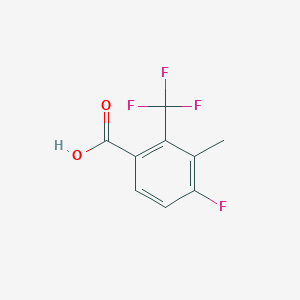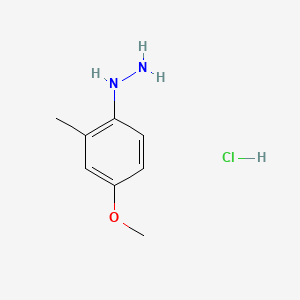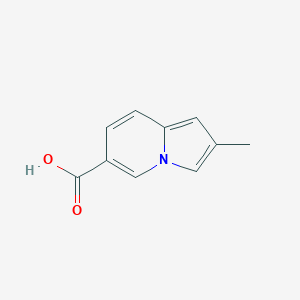
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives often involves reactions with metal salts under various conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of pyridine in the reaction mixture . Similarly, coordination polymers with different metals have been synthesized using pyridine-2,4,6-tricarboxylic acid under varying conditions, including room temperature and hydrothermal conditions . These studies suggest that the synthesis of related compounds, such as "2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid," would likely involve metal-assisted assembly under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids and their derivatives is significantly influenced by the nature of the substituents and the metal ions involved in coordination. For example, the orientation of pyridine molecules coordinated to Zn(II) ions varies with the type of Zn(II) salt used . The dimensionality of the resulting structures can also vary, as seen in the different coordination polymers formed with various metal ions . Hydrogen bonding plays a crucial role in the two-dimensional organization of pyridinecarboxylic acids adsorbed on graphite, as observed through scanning tunneling microscopy .
Chemical Reactions Analysis
Pyridinecarboxylic acids participate in a variety of chemical reactions, often forming coordination complexes with metals. The reactivity of these acids can lead to different coordination modes, such as bidentate O,O versus N,O coordination and tridentate O,N,O coordination, as seen in reactions with the dirhenium(II) complex . The presence of carboxylic acid groups in these molecules can also lead to acid-catalyzed ring-opening reactions, as demonstrated in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes from 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acid derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, the thermal stability of coordination polymers based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate varies, and some exhibit solid-state luminescent properties . The crystal structure of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate reveals intramolecular and intermolecular hydrogen bonding that stabilizes the conformation and influences the packing of the structure .
科学的研究の応用
Synthesis and Chemical Reactivity
- Synthesis and Cyclization : The compound has been utilized in the synthesis of various heterocyclic compounds. For example, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters have been reacted with other compounds to produce N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to nonselective mixtures of different heterocyclization products. Such processes are crucial for the development of novel compounds with potential applications in various fields (Chigorina et al., 2019).
Coordination Chemistry and Crystal Engineering
- Formation of Coordination Polymers and Structures : This acid reacts with metal salts like Zn(II) to form different products, including coordination polymers and discrete carboxylate-bridged metallomacrocycle, which are significant in crystal engineering and coordination chemistry (Ghosh et al., 2004).
- Hydrogen-Bonding Motifs : The molecule's ability to form carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs has been studied in crystal engineering, providing insights into the formation of different polymorphs and hydrogen-bonded structures (Long et al., 2014).
Supramolecular Chemistry
- Hydrogen Bonding and Molecular Packing : The molecule's interactions through hydrogen bonding are crucial in forming specific supramolecular architectures. This understanding is key in designing molecules with desired properties for various applications, such as molecular recognition and self-assembly (Sudhakar et al., 2008).
Separation Techniques and Environmental Applications
- Reactive Extraction Studies : The compound's derivatives have been used in studies focused on reactive extraction, an important technique for recovering carboxylic acids from dilute solutions, which is significant in environmental and industrial processes (Datta & Kumar, 2014).
Safety And Hazards
特性
IUPAC Name |
2-pyridin-3-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCDFBQFGUCCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


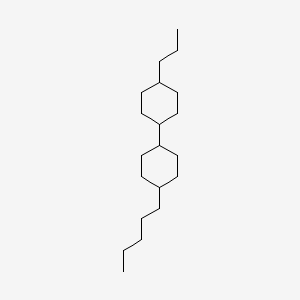





![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
